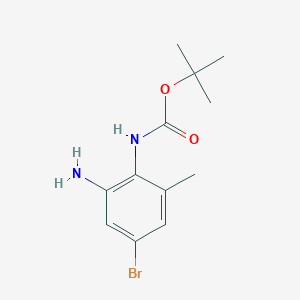

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUWGLIIOSNENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group via Boc Protection

A common route involves starting with 2-amino-4-bromo-6-methyl aniline or a related nitro precursor. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine under controlled temperature conditions (often 0 °C to room temperature).

- Dissolve 2-amino-4-bromo-6-methyl aniline in an aprotic solvent like dichloromethane.

- Add triethylamine as a base.

- Cool the mixture to 0 °C.

- Add Boc anhydride dropwise.

- Stir the reaction at room temperature for 1–2 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Work up by aqueous extraction and purification via column chromatography.

This step yields tert-butyl 2-amino-4-bromo-6-methylphenyl carbamate with high yield (typically >90%) and purity.

Reduction of Nitro Group (If Starting from Nitro Precursor)

If the starting material is a nitro-substituted aniline, reduction to the amino group is performed after Boc protection or before, depending on the synthetic route. Hydrazine hydrate in methanol is a common reducing agent used under mild conditions to convert nitro groups to amines.

Substitution and Coupling Reactions

Further functionalization, such as Suzuki coupling or other cross-coupling reactions, can be performed on the bromo-substituted aromatic ring to introduce additional substituents if required. This is done in the presence of palladium catalysts, bases (e.g., sodium carbonate), and mixed solvents (THF/water), under reflux conditions.

Purification and Characterization

Purification is typically achieved by column chromatography using mixtures of hexane and ethyl acetate as eluents. The final compounds are characterized by spectroscopic methods including IR, ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Alternative Preparation Method via Tert-Butyl Ester Formation

A patent describes a related preparation method for tert-butyl esters involving:

- Reaction of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at low temperature (-10 °C).

- Addition of ethanolic potassium hydroxide solution to promote reaction.

- Workup involving washing with saturated sodium chloride solution, concentration, and purification by column chromatography.

- Subsequent reaction with tris(dimethylamino)methane in toluene under reflux to form the tert-butyl ester product.

- Final isolation by recrystallization from heptane.

Though this patent focuses on a different tert-butyl ester system, the methodology highlights key steps relevant to tert-butyl ester preparation such as low-temperature addition, base-promoted reactions, and chromatographic purification.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The Boc protection of aromatic amines is highly efficient and selective, providing a stable protecting group compatible with subsequent synthetic steps.

- Reduction of nitro groups using hydrazine hydrate is mild and preserves the integrity of other functional groups.

- Suzuki coupling enables the introduction of diverse substituents at the bromo position, expanding the compound’s chemical space.

- The tert-butyl ester formation method from the patent demonstrates that controlled low-temperature addition and base catalysis can yield tert-butyl esters with minimal side reactions and high purity.

- Purification by column chromatography using hexane/ethyl acetate mixtures is standard and effective for isolating these carbamate derivatives.

- Spectroscopic data confirm the successful synthesis and purity of the intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydrogen derivatives.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 277.18 g/mol. The presence of the bromine atom on the phenyl ring enhances its reactivity in various chemical reactions.

Types of Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The bromine atom can be reduced to form a hydrogen atom.

- Substitution : The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

- Oxidation : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

- Substitution : Sodium hydroxide (NaOH) or alkyl halides.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile intermediate for developing new compounds.

Biology

In biological research, this compound acts as a probe to study enzyme interactions and protein binding. Its functional groups allow it to label and track biological systems effectively.

Medicine

Derivatives of this compound have shown potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its biological activities include:

- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Antitumor Properties : Induces apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation.

- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation.

Industry

In industrial applications, it is utilized in producing polymers, coatings, and materials requiring specific chemical properties due to its unique reactivity.

The compound has been studied for its biological activities, primarily through enzyme inhibition. It binds to active sites of specific enzymes, affecting their catalytic activities. Key areas of biological activity include:

- Cell Signaling : Modulates kinase and phosphatase activities.

- Gene Expression : Interacts with transcription factors regulating gene expression.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various carbamate derivatives, including tert-butyl (2-amino-4-bromophenyl)carbamate. Results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

Antitumor Activity

In preclinical models, the compound was tested for tumor growth inhibition in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. In the case of enzyme inhibition, the compound likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Bromine vs. Iodine : The target compound’s bromine substituent offers milder reactivity compared to iodine in cross-couplings, balancing stability and utility .

- Amino Group Position: The target’s amino group on the phenyl ring (vs. benzyl in ) may enhance hydrogen-bonding interactions in molecular recognition .

Physicochemical Properties

*XLogP3 values inferred from structural analogs.

Analysis :

- The target compound’s bromine and methyl groups contribute to higher lipophilicity (XLogP3 ~3.1) compared to the amino-benzyl analog (XLogP3 2.3) .

- Cyclohexyl derivatives () exhibit higher molecular weights and steric hindrance, reducing solubility .

Biological Activity

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl (2-amino-4-bromophenyl)carbamate, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14BrN O2

- Molecular Weight : 272.14 g/mol

- CAS Number : 131818-17-2

The compound acts primarily by inhibiting specific enzymes through competitive binding to their active sites. This interaction alters the catalytic activity of these enzymes, which can lead to various biological effects. Notably, it has been shown to inhibit proteases, affecting protein degradation processes and influencing cellular metabolic pathways .

Biological Activities

The biological activities of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester are extensive and include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting the growth of pathogens such as Chlamydia trachomatis and Neisseria meningitidis .

- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity, although further investigation is needed to elucidate its efficacy against specific cancer types.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

- Anticonvulsant Activity : Research indicates that carbamate derivatives can exhibit anticonvulsant effects, suggesting potential applications in epilepsy treatment.

- Insecticidal and Antifungal Properties : Its structural characteristics allow it to act as an insecticide and antifungal agent, broadening its utility in agricultural applications.

Case Studies

- Antichlamydial Activity Study : A study demonstrated that derivatives similar to this compound could selectively target Chlamydia, highlighting its potential as a lead compound for developing new antibiotics against this pathogen .

- Toxicity Assessment : In vitro toxicity assessments revealed that while the compound exhibits antimicrobial properties, it does not significantly affect human cell viability at therapeutic concentrations, indicating a favorable safety profile for further development .

- Mechanistic Insights : Research utilizing computational methods has provided insights into the binding interactions of the compound with target enzymes, enhancing understanding of its mode of action and guiding future drug design efforts .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester?

- Methodology : The synthesis of tert-butyl carbamate derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are typically synthesized by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . In analogous compounds, protection of the amino group via Boc is followed by bromination or methylation steps. For instance, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Key considerations include reaction temperature (0–25°C), solvent choice (e.g., DCM or THF), and catalyst use (e.g., DMAP for Boc protection).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm the presence of tert-butyl groups (singlet at ~1.4 ppm in H NMR) and aromatic protons. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF can verify molecular weight (expected ~326–330 g/mol based on similar derivatives ). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, with acetonitrile/water gradients as the mobile phase .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid exposure to moisture and strong acids/bases, as tert-butyl carbamates are prone to deprotection under acidic conditions (e.g., TFA) . Stability tests via periodic HPLC analysis can monitor degradation (e.g., hydrolysis to free amine).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Boc protection of sterically hindered amines?

- Methodology : Steric hindrance at the 2- and 6-positions of the phenyl ring may reduce Boc protection efficiency. Optimize by:

- Increasing reaction time (24–48 hours) and temperature (40–50°C) .

- Using a 2:1 molar excess of Boc anhydride and DMAP (10 mol%) as a catalyst .

- Employing microwave-assisted synthesis to enhance reaction kinetics . Validate improvements using C NMR to confirm carbamate formation (carbonyl signal at ~155 ppm).

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can identify impurities at <0.1% levels, such as de-brominated byproducts or Boc-deprotected amines . For elemental analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual metals (e.g., Pd from coupling reactions).

Q. How can this compound serve as a precursor for heterocyclic scaffolds in drug discovery?

- Methodology : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example:

- Palladium-catalyzed coupling with boronic acids to generate biaryl derivatives .

- Cyclization with thiols or amines to form thiophene or pyridine rings .

- Post-functionalization via reductive amination of the free amine (after Boc deprotection) .

Q. What computational methods can predict reactivity trends for modifications at the 4-bromo position?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction kinetics. For bromine substitution, analyze the LUMO energy to predict susceptibility to nucleophilic attack . Molecular docking studies can assess steric effects in enzyme-binding applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.